(4-Chloro-benzyl)-(1-methyl-2-trifluoromethoxy-ethyl)-amine
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Overview
Description
(4-Chloro-benzyl)-(1-methyl-2-trifluoromethoxy-ethyl)-amine is an organic compound that features a benzyl group substituted with a chlorine atom and an amine group attached to a trifluoromethoxy ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-benzyl)-(1-methyl-2-trifluoromethoxy-ethyl)-amine typically involves multiple steps. One common method begins with the chlorination of 4-chlorotoluene to produce 4-chlorobenzyl chloride . This intermediate is then reacted with 1-methyl-2-trifluoromethoxy-ethylamine under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-benzyl)-(1-methyl-2-trifluoromethoxy-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde, while reduction could produce 4-chlorobenzyl alcohol .
Scientific Research Applications
(4-Chloro-benzyl)-(1-methyl-2-trifluoromethoxy-ethyl)-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-benzyl)-(1-methyl-2-trifluoromethoxy-ethyl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: A precursor in the synthesis of (4-Chloro-benzyl)-(1-methyl-2-trifluoromethoxy-ethyl)-amine.
4-Chlorobenzyl alcohol: Another related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it particularly valuable in pharmaceutical research and development .
Biological Activity
The compound (4-Chloro-benzyl)-(1-methyl-2-trifluoromethoxy-ethyl)-amine has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article summarizes the findings related to its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects based on diverse research sources.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into two main components:
- 4-Chlorobenzyl group : This moiety is known for its potential antimicrobial properties.
- 1-Methyl-2-trifluoromethoxy-ethyl amine group : This part contributes to the lipophilicity and overall bioactivity of the compound.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit varying degrees of antimicrobial activity. For instance, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are crucial for determining efficacy:
Compound | Target Organism | MIC (µM) |
---|---|---|
5-Chloro-2-hydroxy-N-... | S. aureus | 0.070 |
5-Chloro-2-hydroxy-N-... | E. faecalis | 4.66 |
(4-Chloro-benzyl)-... | M. tuberculosis | 18.7 |
These results highlight the potential of this compound as an antimicrobial agent, particularly against resistant strains .
Anticancer Activity
The compound's anticancer properties have been investigated in various studies, particularly its cytotoxic effects on human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide insight into its potency:
Cell Line | IC50 (µM) |
---|---|
THP-1 (human monocytic leukemia) | 1.4 - >10 |
B16-F10 (mouse melanoma) | 25.1 |
The activity against THP-1 cells suggests that the compound may induce apoptosis or inhibit proliferation in cancer cells, although further studies are needed to elucidate the mechanism of action .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. A study on related compounds indicated that lipophilicity plays a significant role in enhancing bioactivity. Compounds with bulky or lipophilic side chains exhibited improved antimicrobial and anticancer activities .
Case Studies
Several case studies have reported on the biological effects of similar compounds:
- Antimicrobial Efficacy : A study evaluated a series of benzyl derivatives, finding that those with halogen substitutions showed enhanced activity against S. aureus and E. coli, suggesting a potential pathway for developing new antibiotics.
- Cytotoxicity in Cancer Research : Research focused on derivatives similar to this compound demonstrated significant cytotoxic effects across various cancer cell lines, indicating a promising avenue for therapeutic development .
Properties
Molecular Formula |
C11H13ClF3NO |
---|---|
Molecular Weight |
267.67 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(trifluoromethoxy)propan-2-amine |
InChI |
InChI=1S/C11H13ClF3NO/c1-8(7-17-11(13,14)15)16-6-9-2-4-10(12)5-3-9/h2-5,8,16H,6-7H2,1H3 |
InChI Key |
LFAZYLCIEUVAKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(F)(F)F)NCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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